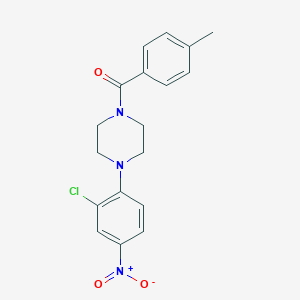
1-(2-CHLORO-4-NITROPHENYL)-4-(4-METHYLBENZOYL)PIPERAZINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-CHLORO-4-NITROPHENYL)-4-(4-METHYLBENZOYL)PIPERAZINE is a complex organic compound with a unique structure that combines a piperazine ring with a substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-CHLORO-4-NITROPHENYL)-4-(4-METHYLBENZOYL)PIPERAZINE typically involves multiple steps, starting with the preparation of the piperazine ring and the substituted phenyl group. One common method involves the reaction of 2-chloro-4-nitroaniline with piperazine in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-CHLORO-4-NITROPHENYL)-4-(4-METHYLBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 1-(2-CHLORO-4-NITROPHENYL)-4-(4-METHYLBENZOYL)PIPERAZINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its derivatives may serve as potential inhibitors or activators of specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 1-(2-CHLORO-4-NITROPHENYL)-4-(4-METHYLBENZOYL)PIPERAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4-nitrophenyl-piperazine: Similar structure but lacks the p-tolyl group.
4-(2-Chloro-4-nitro-phenyl)-morpholine: Contains a morpholine ring instead of a piperazine ring.
2-Chloro-4-nitrophenyl-methanone: Lacks the piperazine ring.
Uniqueness
The uniqueness of 1-(2-CHLORO-4-NITROPHENYL)-4-(4-METHYLBENZOYL)PIPERAZINE lies in its combination of functional groups, which provides a versatile platform for chemical modifications
Propiedades
Fórmula molecular |
C18H18ClN3O3 |
|---|---|
Peso molecular |
359.8g/mol |
Nombre IUPAC |
[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C18H18ClN3O3/c1-13-2-4-14(5-3-13)18(23)21-10-8-20(9-11-21)17-7-6-15(22(24)25)12-16(17)19/h2-7,12H,8-11H2,1H3 |
Clave InChI |
AILQIIZNPBCZIT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


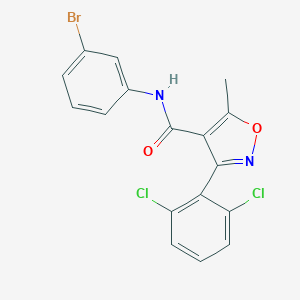
![(4-Benzylpiperazin-1-yl)[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone](/img/structure/B416035.png)
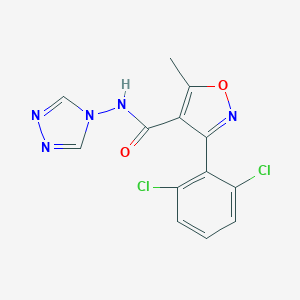
![Benzotriazol-1-yl-[3-(2,6-dichloro-phenyl)-5-methyl-isoxazol-4-yl]-methanone](/img/structure/B416038.png)
![1-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-{4-nitrophenyl}piperazine](/img/structure/B416039.png)
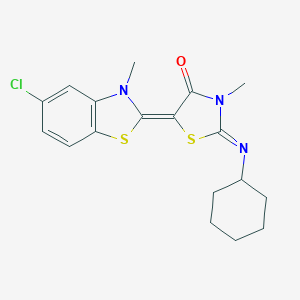
![3-Cyclohexyl-5-[(3-hydroxyanilino)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B416043.png)
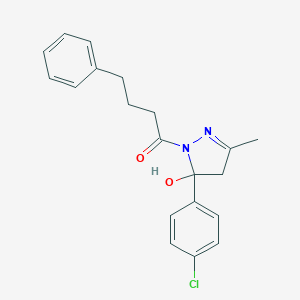
![3-Ethyl-5-[(3-hydroxyanilino)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B416045.png)
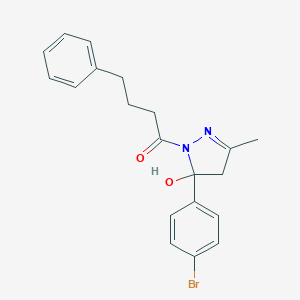
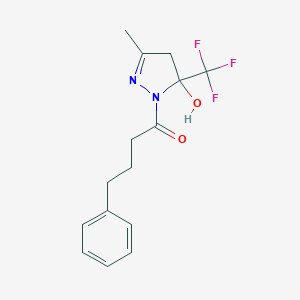
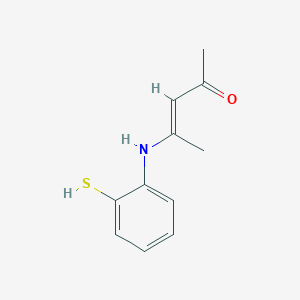
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanol](/img/structure/B416052.png)

